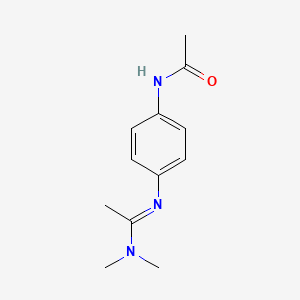
2-Mercaptobenzoic Acid-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Mercaptobenzoic Acid-d4 is a chemical compound used in various fields . It’s a derivative of 4-Mercaptobenzoic acid, which is a probe molecule with thiol and carboxylic groups that form self-assembled monolayers .
Synthesis Analysis
Thiosalicylic acid, which is similar to 2-Mercaptobenzoic Acid-d4, can be prepared from anthranilic acid via diazotization followed by the addition of sodium sulfide and then reduction with zinc . Another method involves the use of copper nitrate and mercaptobenzoic acid (MBA) to synthesize copper nanocluster (Cu NC) aggregates .Molecular Structure Analysis
The molecular structure of 2-Mercaptobenzoic Acid-d4 is similar to that of 4-Mercaptobenzoic acid . The structure can also be viewed using Java or Javascript .Chemical Reactions Analysis
One of the chemical reactions involving a similar compound, 4-Mercaptobenzoic acid, is represented by the formula: C9H8O3S + H2O = C7H6O2S + C2H4O2 .Physical And Chemical Properties Analysis
The physical and optical properties of copper nanocluster (Cu NC) aggregates can vary depending on the isomer of MBA used in their preparation . The docking of thiomer and chitosan with mucin structure showed higher binding energy for the former .Mécanisme D'action
Safety and Hazards
2-Mercaptobenzoic Acid-d4 is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing dust, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Orientations Futures
Future research may focus on reaction search pages in place of the enumerated reaction displays . There’s also potential for further development in the field of nanomedicine, as subtle variations in the ligand and cluster structure can have drastic effects on the cluster functionalization, solubility, and chemical properties .
Propriétés
Numéro CAS |
1246817-70-8 |
|---|---|
Nom du produit |
2-Mercaptobenzoic Acid-d4 |
Formule moléculaire |
C7H6O2S |
Poids moléculaire |
158.207 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-sulfanylbenzoic acid |
InChI |
InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9)/i1D,2D,3D,4D |
Clé InChI |
NBOMNTLFRHMDEZ-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)O)S |
Synonymes |
2-Thiosalicylic Acid-d4; 2-Carboxybenzenethiol-d4; 2-Carboxythiophenol-d4; 2-Sulfanylbenzoic Acid-d4; Thiophenol-2-carboxylic Acid-d4; Thiosalicylic Acid-d4; o-Carboxythiophenol-d4; o-Sulfhydrylbenzoic Acid-d4; NSC 2184-d4; NSC 660640-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![5-Chloro-6'-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3'-bipyridine] 1'-oxide](/img/structure/B587313.png)
![8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one](/img/structure/B587316.png)